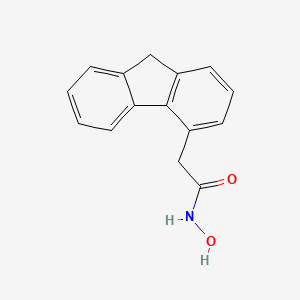
N-Hydroxy-9H-fluorene-4-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-9H-fluorene-4-acetamide is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a fluorene backbone with an acetamide group and a hydroxyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxy-9H-fluorene-4-acetamide can be synthesized through several methods. One common approach involves the reaction of 9H-fluorene-4-acetamide with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- Dissolve 9H-fluorene-4-acetamide in a suitable solvent, such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize with a base, such as sodium bicarbonate.
- Extract the product with an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-9H-fluorene-4-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-9H-fluorene-4-acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorene derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-9H-fluorene-4-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the acetamide group can participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: A carcinogenic and mutagenic derivative of fluorene, used as a biochemical tool in carcinogenesis studies.
N-Hydroxy-2-acetamidofluorene: Another hydroxylated fluorene derivative with similar reactivity and applications.
Uniqueness
N-Hydroxy-9H-fluorene-4-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an acetamide group on the fluorene backbone makes it a versatile compound for various applications.
Propiedades
Número CAS |
64440-90-0 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(9H-fluoren-4-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C15H13NO2/c17-14(16-18)9-12-6-3-5-11-8-10-4-1-2-7-13(10)15(11)12/h1-7,18H,8-9H2,(H,16,17) |
Clave InChI |
IGHNWVVNBOSHTP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC=C2)CC(=O)NO)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


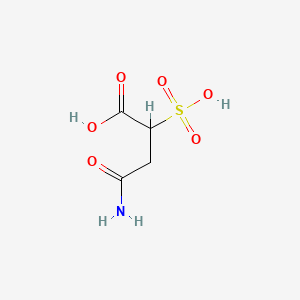




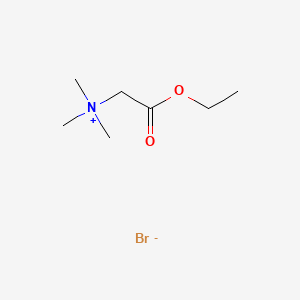

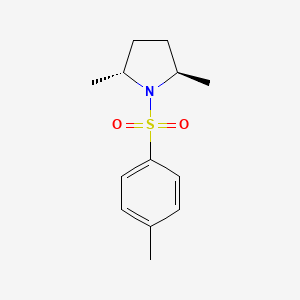

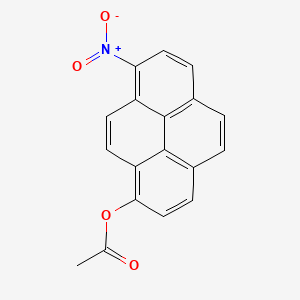
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[(1-oxopropyl)amino]phenyl]amino]-](/img/structure/B12806450.png)



